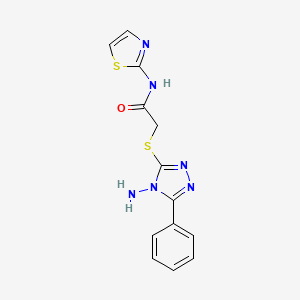
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic molecule that appears to be designed for biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, compounds with a thiazolyl moiety, such as those discussed in the first paper, have been evaluated for their selectivity and potency as β3-adrenergic receptor agonists, which are of interest in treating conditions like obesity and type 2 diabetes . The second paper discusses benzothiazole derivatives with antitumor activity, indicating the potential for heterocyclic compounds to exhibit significant biological effects .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the preparation of core structures followed by acetylation and further functionalization. For example, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides involves the preparation of the core thiazole structure, which is then acetylated and coupled with a phenoxypropanolamine moiety to yield the final compounds . Similarly, the synthesis of benzothiazole derivatives starts with the formation of the 2-(4-aminophenyl)benzothiazole structure, followed by acetylation and reaction with various heterocyclic rings . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like those mentioned in the papers is characterized by the presence of multiple ring systems that include nitrogen and sulfur atoms. These heteroatoms contribute to the compounds' electronic properties and can influence their interaction with biological targets. The presence of an amino group and an acetamide linkage is common in these structures, which may be important for their biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds typically include acetylation and various coupling reactions to introduce different substituents into the heterocyclic core. For instance, the final compounds in the second paper were obtained by reacting amide compounds with mercapto(benz)imidazole/benzothiazole/benzoxazole derivatives in the presence of potassium carbonate . These reactions are crucial for the diversification of the molecular structure and the optimization of biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide are not provided, related compounds typically exhibit properties that are influenced by their heterocyclic and aromatic structures. These properties can include solubility in various solvents, melting points, and stability under different conditions. The presence of functional groups such as amides and thiols can also affect the compounds' reactivity and interaction with biological molecules .
科学的研究の応用
Synthesis and Antitumor Activity
Research has demonstrated the synthesis of various derivatives bearing different heterocyclic ring systems, including 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide, to evaluate their antitumor activities. A significant focus has been on their potential against a wide range of human tumor cell lines, indicating some derivatives' considerable anticancer activity against specific cancer cell lines (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Antimicrobial Activity
Compounds derived from this chemical structure have also been synthesized and tested for their antimicrobial activity. Studies involving novel sulphonamide derivatives, for instance, have shown good antimicrobial properties, highlighting the potential of these compounds in combating microbial infections (Asmaa M. Fahim, Eman H. I. Ismael, 2019).
Antibacterial and Antifungal Evaluation
There has been significant interest in evaluating the antibacterial and antifungal activities of thiazole derivatives, including those related to the compound of interest. Some studies have synthesized new derivatives and assessed their efficacy against various bacterial and fungal strains, showing promising results in some cases (Bhushan A. Baviskar, S. S. Khadabadi, S. Deore, 2013).
Structural Elucidation and Microbial Screening
Further research has involved the synthesis of derivatives and their structural elucidation, followed by screening for antibacterial, antifungal, and anti-tuberculosis activities. These studies provide valuable insights into the compound's potential uses and its derivatives in treating various infections (B. MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).
Optoelectronic Properties
Some investigations have explored the optoelectronic properties of thiazole-based compounds, potentially opening avenues for applications in materials science and engineering. These studies emphasize the versatility of the chemical structure in various scientific and technological domains (Pinar Camurlu, N. Guven, 2015).
特性
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS2/c14-19-11(9-4-2-1-3-5-9)17-18-13(19)22-8-10(20)16-12-15-6-7-21-12/h1-7H,8,14H2,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVURJZUNJBISOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B3009426.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B3009427.png)
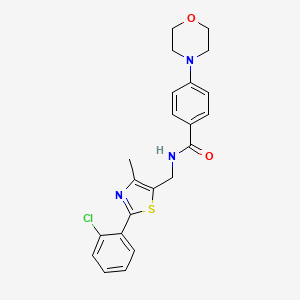
![benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3009434.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3009437.png)

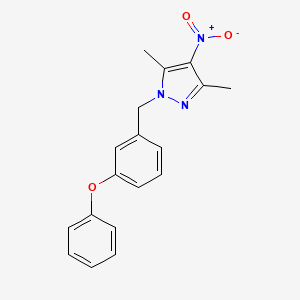
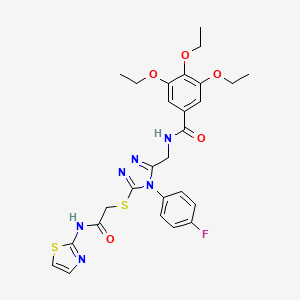
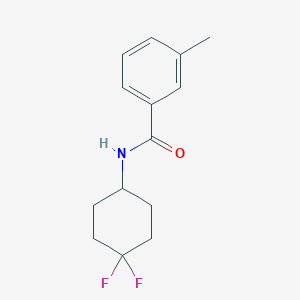
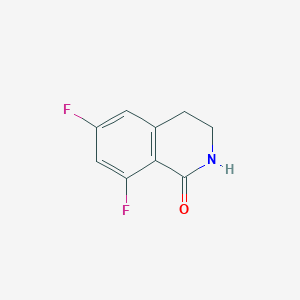
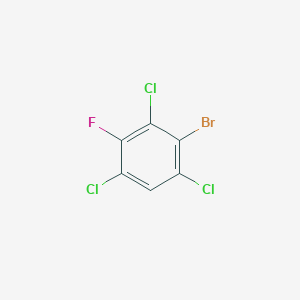
![Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B3009446.png)

![6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3009449.png)